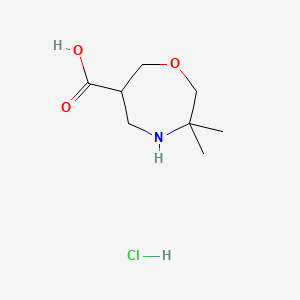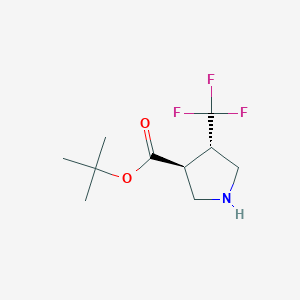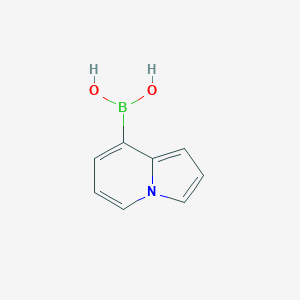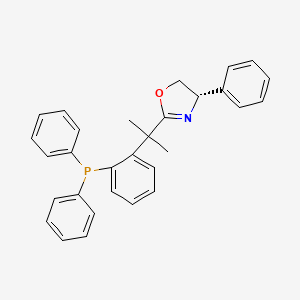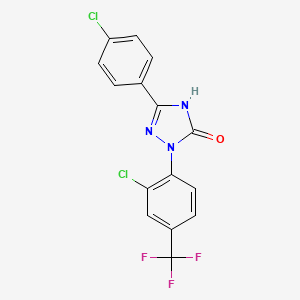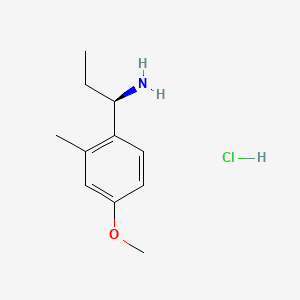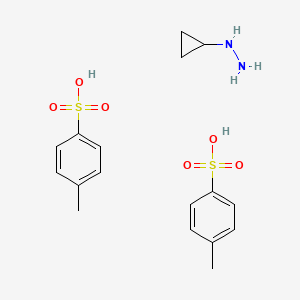
Cyclopropylhydrazine bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) typically involves the reaction of cyclopropylhydrazine with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere and low temperatures to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Cyclopropylhydrazine bis(4-methylbenzenesulfonate) are not widely documented, the compound is generally produced in research laboratories under stringent conditions to maintain its purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different sulfonate derivatives, while reduction reactions may produce various hydrazine derivatives .
Aplicaciones Científicas De Investigación
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of hydrazine derivatives.
Biology: The compound is used in biological research to investigate its effects on different biological systems and pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of different products. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and behavior .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Cyclopropylhydrazine bis(4-methylbenzenesulfonate) include:
- Cyclopropylhydrazine 4-methylbenzenesulfonate
- Cyclopropylhydrazine hydrochloride
- Cyclopropylhydrazine sulfate
Uniqueness
Cyclopropylhydrazine bis(4-methylbenzenesulfonate) is unique due to its specific molecular structure and the presence of two 4-methylbenzenesulfonate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C17H24N2O6S2 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
cyclopropylhydrazine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C3H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;4-5-3-1-2-3/h2*2-5H,1H3,(H,8,9,10);3,5H,1-2,4H2 |
Clave InChI |
WGNCNXFKOHSKBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



